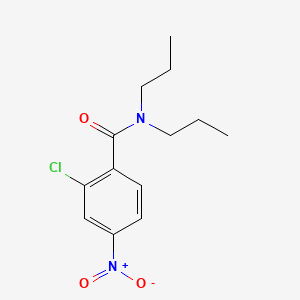
2-Chloro-4-nitro-N,N-di-n-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitro-N,N-di-n-propylbenzamide is an organic compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . It is characterized by the presence of a chloro group at the second position and a nitro group at the fourth position on the benzene ring, along with a di-n-propylamide substituent. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-nitro-N,N-di-n-propylbenzamide may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitro-N,N-di-n-propylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2-Chloro-4-amino-N,N-di-n-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitro-N,N-di-n-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-N,N-di-n-propylbenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but with an amino group instead of the di-n-propylamide group.
2-Chloro-4-nitropyridine N-oxide: Contains a pyridine ring instead of a benzene ring.
Uniqueness
2-Chloro-4-nitro-N,N-di-n-propylbenzamide is unique due to the presence of both the chloro and nitro groups on the benzene ring along with the di-n-propylamide substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-chloro-4-nitro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(16(18)19)9-12(11)14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
WIYZJWRFZCMKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


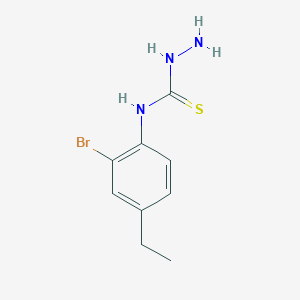
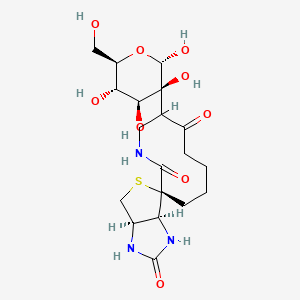
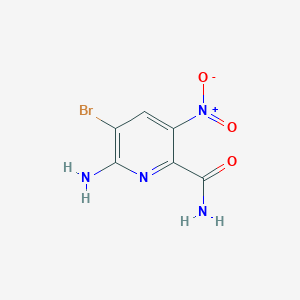
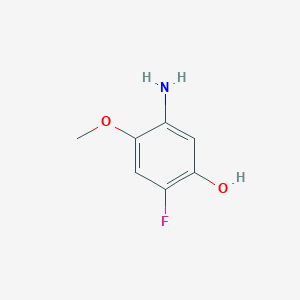
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
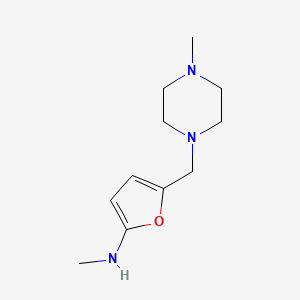
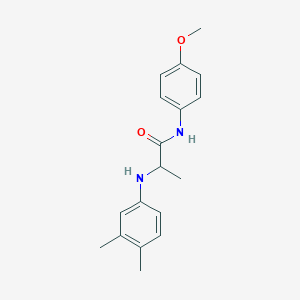
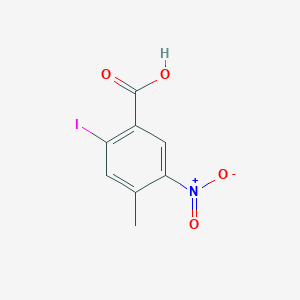

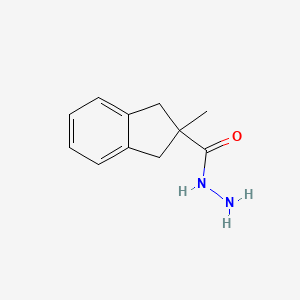
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
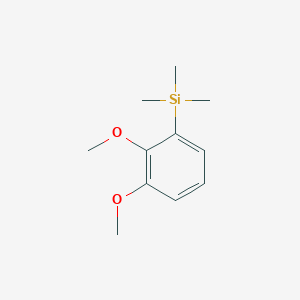
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
